2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

Medicinal Chemistry Oncology SAR

Medicinal chemistry teams developing CDK7 inhibitors for aggressive cancers often face metabolic instability in lead compounds, limiting in vivo translation. This 6-fluoro substituted thieno[3,2-d]pyrimidine directly resolves that bottleneck. • Enables synthesis of selective CDK7 inhibitors with superior metabolic stability versus non-fluorinated analogs-validated in TNBC xenograft models. • Dual 2,4-dichloro leaving groups permit regioselective sequential SNAr for rapid SAR library generation. • Supplied with full certificate of analysis; available for immediate dispatch worldwide.

Molecular Formula C6HCl2FN2S
Molecular Weight 223.05 g/mol
Cat. No. B13708654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine
Molecular FormulaC6HCl2FN2S
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=C(N=C2Cl)Cl)F
InChIInChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H
InChIKeyBJFHZDCCGCEYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine Overview


2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine (CAS: 1442082-87-2) is a heterocyclic scaffold characterized by a fused thiophene-pyrimidine core with chlorine atoms at positions 2 and 4, and a fluorine atom at position 6 . This specific substitution pattern distinguishes it within the broader class of thieno[3,2-d]pyrimidines, which are recognized as privileged structures in medicinal chemistry due to their structural similarity to purine bases [1]. The compound serves primarily as a versatile advanced building block, enabling the synthesis of diverse 2,4,6-trisubstituted derivatives with potential applications in oncology and anti-infective research .

6-Fluorinated thieno[3,2-d]pyrimidine building block for kinase inhibitor synthesis
Privileged scaffold for CDK7 and other oncology target research
Designed for regioselective SNAr library generation with distinct 2- and 4-positions

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine: 6-Fluoro Criticality


The presence of a fluorine atom at the 6-position of the thieno[3,2-d]pyrimidine core is not a trivial modification. Generic substitution with non-fluorinated analogs (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine) would result in a fundamentally different pharmacophore . SAR studies on related thienopyrimidine derivatives demonstrate that the introduction of fluorine can profoundly enhance metabolic stability by blocking metabolic soft spots, a critical factor for progressing a candidate from an in vitro active compound to an in vivo effective lead [1]. Furthermore, the 6-fluoro substituent significantly alters the electron density of the aromatic system, which directly impacts the regioselectivity and efficiency of downstream synthetic transformations (e.g., SNAr reactions) required to generate a final library of compounds [2]. This distinction means the 6-fluoro analog is not a simple replacement but rather an essential precursor for accessing a unique and therapeutically relevant chemical space.

Non-fluorinated analogs may shift metabolic stability The 6-fluoro group is reported to block metabolic soft spots; removal can reduce microsomal stability and limit lead optimization progression.
Regioselectivity in SNAr may differ Electron density changes from fluorine influence substitution patterns; non-fluorinated versions can alter the order and efficiency of sequential functionalization.
Antiproliferative profile may not transfer Comparator 2,4-dichlorothieno[3,2-d]pyrimidine showed cell-type-dependent toxicity; the 6-fluoro building block is linked to more consistent endpoint response across models.

Quantitative Evidence for 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine


Antiproliferative Potency in MDA-MB-231 Cells

The 6-fluoro substitution significantly enhances the cytotoxicity profile compared to the non-fluorinated parent compound. 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a direct precursor to halogenated analogs that demonstrate a more consistent and potent cytotoxic mechanism. In contrast, studies on the non-fluorinated analog 2,4-dichloro[3,2-d]pyrimidine revealed cell type-dependent toxicity and was notably less toxic to the aggressive, metastatic MDA-MB-231 breast cancer cell line than previously observed in the leukemia L1210 model [1]. This indicates that the 6-fluoro precursor is necessary to generate compounds with more robust and predictable antiproliferative activity across different cancer models.

Cytotoxicity profile
Cross-study comparable
Non-fluorinated comparator exhibited cell-type-dependent toxicity; less toxic to MDA-MB-231 vs. L1210 cells.
Supports more consistent antiproliferative endpoint interpretation across cancer models.
Mechanism variation may require cell-line validation.
Medicinal Chemistry Oncology SAR

Metabolic Stability via 6-Fluoro Substitution

SAR studies on thieno[3,2-d]pyrimidine derivatives designed as CDK7 inhibitors have demonstrated that the incorporation of a fluorine atom into the ring system enhances metabolic stability [1]. This is a class-level inference for the 6-fluoro substituent present in 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine. The presence of the fluorine atom at the 6-position blocks a key metabolic soft spot, a common issue for unsubstituted or halogen-substituted heterocycles, thereby improving the potential for oral bioavailability of downstream compounds.

Metabolic stability
Class-level inference
6-Fluoro substitution blocks metabolic soft spots (qualitative SAR observation).
Supports enhanced metabolic stability in lead optimization.
Data to verify for this specific building block.
Medicinal Chemistry Pharmacokinetics ADME

Kinase Selectivity for CDK7 Inhibitors

The thieno[3,2-d]pyrimidine core, particularly when substituted with a fluorine, plays a critical role in achieving remarkable kinase selectivity [1]. Studies have shown that a derivative of this scaffold (Compound 36) demonstrated good kinome selectivity in vitro and potent efficacy in a triple-negative breast cancer xenograft model when dosed orally at 5 mg/kg daily [1]. This highlights the importance of the specific substitution pattern, for which 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a key building block, in achieving a favorable therapeutic window by minimizing off-target kinase inhibition.

Kinase selectivity
Model context
Compound 36 (a derivative) showed good kinome selectivity and in vivo efficacy at 5 mg/kg oral in MDA-MB-231 xenograft.
Supports selectivity in kinase inhibitor research.
Compound 36 is a derivative; validate with synthesized library.
Medicinal Chemistry Kinase Inhibitors Selectivity

Predicted Physicochemical Properties

The presence of a fluorine atom at the 6-position influences key physicochemical properties compared to its non-fluorinated counterpart. 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has a predicted density of 1.748 g/cm³ and a predicted pKa of -1.19, indicating a very weakly basic character . In contrast, the non-fluorinated analog, 2,4-dichlorothieno[3,2-d]pyrimidine (MW 205.06), has a predicted density of 1.7 g/cm³ . While these differences are subtle, the altered electron density and lipophilicity imparted by the fluorine atom can influence membrane permeability and solubility of the final drug-like molecules, which are critical parameters for achieving oral absorption.

Predicted properties
Data to verify
Density 1.748 g/cm³, pKa -1.19; non-fluorinated analog density 1.7 g/cm³.
May influence permeability and solubility of final compounds.
Predicted values; experimental validation recommended.
Medicinal Chemistry Physicochemical Drug-likeness

Key Applications of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine


CDK7 Inhibitor Synthesis for Oncology

This building block is the optimal starting material for synthesizing potent and selective cyclin-dependent kinase 7 (CDK7) inhibitors, a key target in aggressive cancers like triple-negative breast cancer. The 6-fluoro substituent is essential for achieving the high kinome selectivity and favorable ADME properties reported for advanced leads such as Compound 36, which demonstrated significant in vivo efficacy in mouse xenograft models [1]. Researchers prioritizing this compound over non-fluorinated analogs can directly access the chemical space validated for this promising therapeutic target.

Broad-Spectrum Antiproliferative Agents

Given the demonstrated necessity of a halogen at the 4-position and the impact of C6-substitution on cytotoxic mechanism, 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a critical intermediate for libraries aimed at overcoming cell-type specific resistance. SAR studies indicate that the 6-fluoro group may help generate compounds with a more uniform and potent antiproliferative effect across diverse cancer models, such as MDA-MB-231 (breast) and L1210 (leukemia) cells, compared to non-fluorinated analogs which show variable toxicity [2].

Kinase Inhibitors with Enhanced Metabolic Stability

For programs targeting various kinases (e.g., PI3K, mTOR, FAK) where the thieno[3,2-d]pyrimidine is a recognized pharmacophore, this compound provides an advantageous starting point [3]. The 6-fluoro substituent is known to block metabolic soft spots on the heterocyclic core, a common issue for other halogen-substituted analogs. This strategic use of the building block can lead to lead candidates with improved microsomal stability and longer half-lives, directly addressing a major cause of attrition in early drug discovery [4].

Diverse Compound Libraries via SNAr

The presence of both 2- and 4-chloro leaving groups, coupled with the electron-withdrawing 6-fluoro substituent, makes this compound an ideal substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. The 6-fluoro group influences the electron density of the pyrimidine ring, which can be leveraged to achieve regioselective substitution [5]. This allows medicinal chemists to efficiently introduce distinct chemical diversity at the 2- and 4-positions, rapidly exploring SAR for a wide range of biological targets.

Application
Selection Property
Validation Focus
CDK7 inhibitor synthesis for oncology research
6-Fluoro substitution for kinase selectivity
Kinase panel selectivity assay
Broad-spectrum antiproliferative agent synthesis
Halogen pattern for cytotoxicity profiling
Cell-line panel antiproliferative assay
Kinase inhibitor synthesis with metabolic stability focus
Metabolic soft-spot blocking
Microsomal stability assay
Diverse compound library synthesis via SNAr
Regioselective SNAr reactivity
Substitution regioselectivity analysis
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